molecular formula C10H16Cl2N2 B13625047 N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride

N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride

Cat. No.: B13625047
M. Wt: 235.15 g/mol
InChI Key: OQTQVZZLXCNZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is a chemical compound with the molecular formula C10H14N2.2ClH. It is a derivative of isoindoline and is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride typically involves the reaction of isoindoline derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride
  • 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine

Uniqueness

N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is unique due to its specific structural features and chemical properties

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

N,2-dimethyl-1,3-dihydroisoindol-5-amine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-11-10-4-3-8-6-12(2)7-9(8)5-10;;/h3-5,11H,6-7H2,1-2H3;2*1H

InChI Key

OQTQVZZLXCNZRG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(CN(C2)C)C=C1.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.